molecular formula C42H66N2O12 B12748257 (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone CAS No. 104450-03-5

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone

Cat. No.: B12748257
CAS No.: 104450-03-5
M. Wt: 791.0 g/mol
InChI Key: BXHSZFVFJITUTR-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as catalytic reactions and automated control systems are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, which provide reactive sites for different reagents .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. In industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone include other substituted phenyl ethanones and butenedioic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .

Properties

CAS No.

104450-03-5

Molecular Formula

C42H66N2O12

Molecular Weight

791.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone

InChI

InChI=1S/2C19H31NO4.C4H4O4/c2*1-5-6-9-23-12-17-10-16(15(4)21)7-8-19(17)24-13-18(22)11-20-14(2)3;5-3(6)1-2-4(7)8/h2*7-8,10,14,18,20,22H,5-6,9,11-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

BXHSZFVFJITUTR-WXXKFALUSA-N

Isomeric SMILES

CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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